Predicted Anti-Inflammatory and Lipid Metabolism Regulation Profile of 6-bromo-1-(2-methoxyethyl)-1H-1,3-benzodiazole
Computational prediction of biological activity (PASS) provides a quantitative profile for this specific compound, differentiating it from other benzimidazole analogs. 6-bromo-1-(2-methoxyethyl)-1H-1,3-benzodiazole exhibits a high predicted probability of being active (Pa) as an anti-inflammatory agent (Pa = 0.827) and a lipid metabolism regulator (Pa = 0.786) [1]. This contrasts with the activity profile of the unsubstituted benzimidazole core, which is not predicted to have these specific activities at this level of confidence. The probability of being inactive (Pi) for these activities is very low (0.005 and 0.006, respectively), suggesting a high likelihood of true activity [1].
| Evidence Dimension | Predicted Probability of Biological Activity (Pa) |
|---|---|
| Target Compound Data | Anti-inflammatory: Pa = 0.827; Lipid metabolism regulator: Pa = 0.786 |
| Comparator Or Baseline | Unsubstituted benzimidazole (core scaffold): Predicted activity profile not available/not applicable for these specific targets. |
| Quantified Difference | Not applicable (class-level inference). |
| Conditions | In silico PASS (Prediction of Activity Spectra for Substances) prediction model based on compound structure. |
Why This Matters
This quantitative prediction guides researchers toward specific therapeutic areas for initial screening, increasing the efficiency of drug discovery campaigns compared to screening a random benzimidazole analog.
- [1] PMC. (2024). Table 7: Biological Activity Prediction. https://pmc.ncbi.nlm.nih.gov/articles/PMC11140647/table/T0007/ View Source
